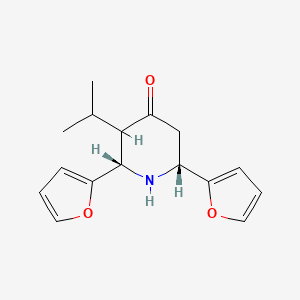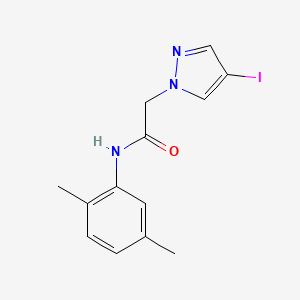![molecular formula C17H11F4N3O2 B11068934 N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068934.png)
N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorobenzyl group and a trifluoromethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorobenzyl group: This step involves the reaction of the oxadiazole intermediate with a fluorobenzyl halide in the presence of a base.
Attachment of the trifluoromethylphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid and a suitable palladium catalyst.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(3-chlorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.
N-(3-fluorobenzyl)-3-[4-(methyl)phenyl]-1,2,4-oxadiazole-5-carboxamide: This compound has a methyl group instead of a trifluoromethyl group, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11F4N3O2 |
|---|---|
Molecular Weight |
365.28 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H11F4N3O2/c18-13-3-1-2-10(8-13)9-22-15(25)16-23-14(24-26-16)11-4-6-12(7-5-11)17(19,20)21/h1-8H,9H2,(H,22,25) |
InChI Key |
WEHICAMMNHLHHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B11068862.png)
![7'-nitro-1-propyl-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11068874.png)
![methyl 2-[({[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11068877.png)

![4-Amino-5-[(4-methoxyphenyl)amino]benzene-1,2-dicarbonitrile](/img/structure/B11068887.png)
![4-methoxy-N-[(2Z)-3-[(4-methoxy-3-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-ylidene]-3-methylbenzenesulfonamide](/img/structure/B11068901.png)
![3-(2-chlorophenyl)-2-(3-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11068908.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B11068909.png)
![Methyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11068913.png)
![(1S,2S,5R)-2-[5-(1-Adamantyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11068918.png)
![2-{[3-(Hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]oxy}acetamide](/img/structure/B11068921.png)
![ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate](/img/structure/B11068926.png)
